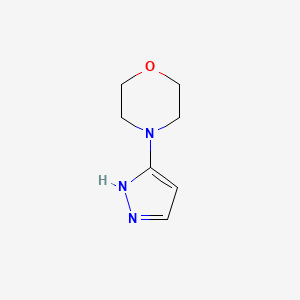

4-(1H-Pyrazol-3-yl)morpholine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(1H-pyrazol-5-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-8-9-7(1)10-3-5-11-6-4-10/h1-2H,3-6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYLGQQDYJAERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609785 | |

| Record name | 4-(1H-Pyrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474656-47-8 | |

| Record name | 4-(1H-Pyrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrazol-3-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Heterocyclic Architectures in Molecular Design

Heterocyclic compounds, cyclic structures containing at least two different elements as members of its ring(s), are fundamental to the design of new molecules with specific functions. Their structural diversity and ability to engage in a wide array of chemical interactions make them indispensable tools in medicinal chemistry and materials science. The presence of heteroatoms like nitrogen and oxygen introduces polarity, hydrogen bonding capabilities, and specific three-dimensional arrangements that are crucial for biological activity. These features allow heterocyclic molecules to bind to biological targets such as enzymes and receptors with high specificity, forming the basis for the development of a vast number of drugs.

Pyrazole and Morpholine Moieties As Privileged Scaffolds in Organic Synthesis and Chemical Biology

The pyrazole (B372694) and morpholine (B109124) rings, the two components of 4-(1H-Pyrazol-3-yl)morpholine, are individually recognized as "privileged scaffolds" in medicinal chemistry. This term is reserved for molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.

Pyrazole: This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the development of a wide range of pharmaceuticals. nih.govmdpi.commdpi.comresearchgate.net Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. nih.govmdpi.commdpi.comresearchgate.net The pyrazole ring can act as a bioisostere for other aromatic systems, improving physicochemical properties like solubility and lipophilicity, which are critical for drug efficacy. nih.gov

Morpholine: This six-membered saturated heterocycle containing both a secondary amine and an ether functional group is another mainstay in drug discovery. researchgate.net The inclusion of a morpholine moiety in a molecule can enhance its metabolic stability, improve its pharmacokinetic profile, and increase its binding affinity to biological targets. researchgate.netvulcanchem.com The morpholine ring's ability to improve aqueous solubility and its straightforward synthetic accessibility further contribute to its widespread use. researchgate.net

The combination of these two privileged scaffolds into a single molecular entity, as seen in derivatives of this compound, has given rise to a new class of compounds with significant therapeutic potential.

Rationale for Advanced Academic Investigation of 4 1h Pyrazol 3 Yl Morpholine As a Distinct Molecular Entity

Mechanistic Elucidation of Key Bond-Forming Reactions

The synthesis of this compound involves two critical bond-forming events: the construction of the pyrazole heterocycle and the formation of the C-N bond linking the morpholine moiety to the pyrazole ring. Understanding the mechanisms of these reactions is crucial for optimizing synthetic routes and developing novel analogues. This section delves into the mechanistic details of these key transformations, focusing on both classical and modern catalytic approaches.

Mechanism of Pyrazole Ring Formation

The most fundamental approach to the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. jk-sci.com More advanced methods, often utilizing transition metal catalysis, provide alternative pathways with distinct mechanistic features. organic-chemistry.org

Knorr Pyrazole Synthesis Mechanism

The reaction between a hydrazine and a non-symmetrical β-dicarbonyl compound can lead to a mixture of pyrazole isomers, a complexity that has prompted detailed mechanistic investigation. researchgate.net The generally accepted mechanism, supported by low-temperature NMR experiments and the isolation of intermediates, proceeds through several key steps. researchgate.netcdnsciencepub.com

The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. jk-sci.com Given that a β-dicarbonyl can exist in keto-enol tautomeric forms and hydrazine has two distinct nucleophilic nitrogens, multiple initial pathways are possible. researchgate.net However, a central pathway involves the formation of a hydrazone intermediate, followed by an intramolecular cyclization.

A critical intermediate in this process is the 3,5-dihydroxypyrazolidine. researchgate.net The formation of both N-C bonds to create this carbinolamine-containing heterocycle is considered reversible. The subsequent dehydration of this intermediate to form a 5-hydroxy-Δ²-pyrazoline, and then the final pyrazole, is often the kinetically controlled and rate-determining step of the reaction. researchgate.netcdnsciencepub.com The regiochemical outcome of the synthesis (i.e., which isomer is predominantly formed) is determined by the relative rates of dehydration of the two possible equilibrated 3,5-dihydroxypyrazolidine intermediates. researchgate.net

| Step | Intermediate | Description | Key Bond Formations/Cleavages |

| 1 | Hydrazone/Enamine | Initial nucleophilic attack of hydrazine on a carbonyl group. | C-N bond formation |

| 2 | 3,5-Dihydroxypyrazolidine | Intramolecular cyclization via attack of the second nitrogen atom. | Second C-N bond formation |

| 3 | 5-Hydroxy-Δ²-pyrazoline | First dehydration step (often rate-determining). | C=N bond formation, C-O bond cleavage |

| 4 | Pyrazole | Second dehydration step leading to aromatization. | C=C bond formation, C-O bond cleavage |

This table summarizes the key intermediates and transformations in the Knorr pyrazole synthesis.

Palladium-Catalyzed Pyrazole Synthesis

Modern synthetic methods offer highly regioselective and efficient routes to polysubstituted pyrazoles under mild conditions. One such method is the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide. organic-chemistry.org

The proposed mechanism for this powerful reaction involves a sequence of well-established palladium-catalyzed processes:

Carbonylative Sonogashira Coupling: The catalytic cycle begins with the palladium-catalyzed coupling of the terminal alkyne, carbon monoxide, and the aryl iodide to form an alkynyl ketone intermediate.

Condensation: The in-situ generated alkynyl ketone then reacts with hydrazine. Hydrazine acts not only as a ring component but also as an activating agent for the coupling reaction. organic-chemistry.org It condenses with the ketone to form a hydrazone intermediate.

Intramolecular Cyclization: The hydrazone undergoes a nucleophilic attack of the terminal nitrogen onto the alkyne's triple bond (a 5-endo-dig cyclization), which may be promoted by the palladium catalyst or occur thermally.

Aromatization: The resulting intermediate then aromatizes to yield the final pyrazole product.

This one-pot method is highly regioselective, with the substituent from the terminal alkyne consistently ending up at the 5-position of the pyrazole ring and the aryl group from the iodide at the 3-position. organic-chemistry.org

Mechanism of Morpholine C-N Bond Formation

The attachment of the morpholine ring to the C3 position of the pyrazole core is typically achieved via a nucleophilic substitution or a transition metal-catalyzed cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

In this pathway, a pyrazole ring bearing a suitable leaving group (e.g., a halide) at the C3 position is treated with morpholine. The mechanism proceeds via a two-step addition-elimination sequence.

Nucleophilic Attack: The nitrogen atom of morpholine acts as a nucleophile, attacking the electron-deficient C3 carbon of the pyrazole ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The pyrazole ring itself, being a π-excessive system, generally disfavors nucleophilic attack, but the presence of a good leaving group and potentially electron-withdrawing substituents can facilitate this reaction. mdpi.com

Leaving Group Elimination: The intermediate collapses with the expulsion of the leaving group, restoring the aromaticity of the pyrazole ring and resulting in the formation of the C-N bond.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

A more versatile and widely used method for forming the C-N bond is the Buchwald-Hartwig amination. acs.org This reaction couples an amine (morpholine) with an aryl halide or triflate (3-halo- or 3-triflyloxy-pyrazole) in the presence of a palladium catalyst and a base.

The catalytic cycle is generally understood to involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the pyrazole-halide (or triflate) bond, forming a Pd(II) intermediate.

Amine Coordination & Deprotonation: Morpholine coordinates to the Pd(II) center. The base then deprotonates the coordinated morpholine to form a more nucleophilic amido complex.

Reductive Elimination: The final and crucial step is the reductive elimination of the C-N bond from the Pd(II) complex. This step forms the desired this compound product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. acs.org

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, Density Functional Theory (DFT) is the most common and effective method employed. nih.gov Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-311++G**, to achieve a balance between computational cost and accuracy. nih.goveurjchem.com

The first step is a full geometry optimization, which determines the most stable three-dimensional structure of the molecule by finding the lowest energy arrangement of its atoms. nih.gov Following optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum, indicated by the absence of imaginary frequencies.

Key electronic properties are derived from the optimized structure. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical stability and reactivity; a larger gap generally implies higher stability. tandfonline.com

Natural Bond Orbital (NBO) analysis provides further insight into the bonding and electronic structure. eurjchem.com It helps to understand charge distribution, hybridization, and the nature of intramolecular interactions, such as hyperconjugation, which contributes to molecular stability. These quantum chemical descriptors are essential for predicting how the molecule will behave in chemical reactions and biological systems. nih.gov

| Parameter | Description | Typical Method | Significance |

|---|---|---|---|

| Optimized Geometry | Lowest energy 3D structure (bond lengths, angles). | DFT (e.g., B3LYP/6-311G(d,p)) | Provides the foundational structure for all other calculations. nih.gov |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | DFT | Indicates electron-donating capability. tandfonline.com |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | DFT | Indicates electron-accepting capability. tandfonline.com |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO. | DFT | Relates to chemical reactivity and stability. researchgate.net |

| Dipole Moment (μ) | Measure of the molecule's overall polarity. | DFT | Influences solubility and intermolecular interactions. researchgate.net |

| NBO Charges | Atomic charges based on Natural Bond Orbital analysis. | NBO Analysis | Details the charge distribution across the molecule. eurjchem.com |

Molecular Electrostatic Potential (MEP) Surface Analysis and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. uni-muenchen.de It is a 3D map of the electrostatic potential plotted onto a constant electron density surface, visually representing the charge distribution. wuxiapptec.com The MEP map uses a color scale to identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions. mdpi.com

For this compound, the MEP surface would highlight specific regions prone to electrophilic and nucleophilic attack:

Negative Regions (Red/Yellow): These electron-rich areas correspond to sites susceptible to electrophilic attack. In this molecule, the most negative potential is expected around the morpholine oxygen atom and the sp2-hybridized nitrogen atom of the pyrazole ring. nih.govresearchgate.net These sites are the primary locations for hydrogen bonding and interactions with positively charged species. mdpi.com

Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack. The most positive potential is typically found around the hydrogen atoms, particularly the N-H proton of the pyrazole ring. nih.gov

Neutral Regions (Green): These areas have a balanced electrostatic potential and are less likely to be involved in strong electrostatic interactions. mdpi.com

By analyzing the MEP, researchers can predict how the molecule will orient itself when approaching a receptor or another reactant, providing critical insights for drug design and reaction mechanism studies. tandfonline.comnih.gov

| Molecular Region | Predicted Electrostatic Potential | Type of Reactivity | Potential Interactions |

|---|---|---|---|

| Pyrazole N-H Proton | Positive (Blue) | Site for Nucleophilic Attack | Hydrogen Bond Donor. nih.gov |

| Pyrazole Ring Nitrogen (sp2) | Negative (Red) | Site for Electrophilic Attack | Hydrogen Bond Acceptor, Metal Coordination. researchgate.net |

| Morpholine Oxygen | Negative (Red) | Site for Electrophilic Attack | Hydrogen Bond Acceptor. nih.gov |

| Aromatic CH groups | Slightly Positive | Weak Nucleophilic Attack | Weak intermolecular contacts. |

Conformational Analysis and Energy Minima Determination

Conformational analysis is essential for understanding the flexibility and three-dimensional shape of a molecule, which are critical for its interaction with biological targets. ethz.ch For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the pyrazole ring (at C3) and the morpholine nitrogen atom.

To investigate this, a Potential Energy Surface (PES) scan is performed. This computational technique involves systematically rotating the dihedral angle of the C-N bond in small increments (e.g., 10-15 degrees) and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals the energy barriers to rotation and identifies the low-energy, stable conformations (energy minima). ethz.ch

For this compound, it is expected that the morpholine ring itself will predominantly adopt a stable chair conformation, as is typical for six-membered heterocyclic rings. nih.gov The conformational analysis would therefore focus on the relative orientation of the pyrazole and morpholine rings. The energy minima will correspond to conformations that minimize steric hindrance between the two rings. These stable conformers are the most likely to be present in solution and to be the bioactive conformation when interacting with a target.

| Parameter | Description | Method of Determination | Expected Outcome for this compound |

|---|---|---|---|

| Key Dihedral Angle | Torsion angle around the C(pyrazolyl)-N(morpholinyl) bond. | Potential Energy Surface (PES) Scan | Identification of low-energy staggered conformations. ethz.ch |

| Energy Minima | The most stable, low-energy conformations. | Geometry optimization from PES scan results | One or more stable conformers with minimal steric clash. |

| Rotational Barrier | Energy required to rotate from one minimum to another. | Analysis of the PES scan plot | Relatively low barrier, suggesting flexibility at room temperature. ethz.ch |

| Ring Pucker | Conformation of the morpholine ring. | Geometry Optimization | A stable chair conformation is highly probable. nih.gov |

Molecular Dynamics Simulations for Intramolecular Flexibility Assessment

Molecular Dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of a molecule over time, offering insights that static models cannot. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing for the assessment of conformational flexibility in a simulated environment, such as in a solvent like water. ub.edurdd.edu.iq

For this compound, an MD simulation would typically be set up by placing the molecule in a box of explicit solvent molecules (e.g., TIP3P water) and ions to neutralize the system. The simulation is run for a duration of nanoseconds to microseconds, generating a trajectory of the molecule's movements. scielo.br

Analysis of the MD trajectory provides key information about the molecule's flexibility:

Root Mean Square Deviation (RMSD): This parameter tracks the average deviation of the molecule's backbone atoms from their initial position over time. A stable RMSD plot indicates that the molecule has reached equilibrium and is fluctuating around a stable average structure. nih.gov

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual atoms or residues around their average position. Higher RMSF values indicate more flexible regions of the molecule, such as the morpholine ring or the N-H group of the pyrazole. nih.govtandfonline.com

These simulations are crucial for understanding how the molecule behaves in a dynamic, solvated state and for refining ligand-receptor binding models. acs.org

| Parameter | Description | Significance |

|---|---|---|

| Simulation Time | The duration of the simulation (e.g., 50-200 ns). | Determines the extent of conformational space that can be explored. scielo.br |

| Force Field | A set of parameters used to calculate potential energy (e.g., AMBER, CHARMM, GROMOS). | Crucial for the accuracy of the simulation. scielo.br |

| RMSD | Root Mean Square Deviation of atomic positions over time. | Assesses the overall stability of the molecule's conformation during the simulation. nih.gov |

| RMSF | Root Mean Square Fluctuation of individual atoms. | Identifies the most flexible and rigid parts of the molecule. tandfonline.com |

Computational Predictions of Reaction Pathways and Transition State Geometries

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like pyrazoles. The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound, is a common route for forming the pyrazole ring. rsc.orgiscre28.org

Theoretical methods can be used to model the entire reaction pathway from reactants to products. This involves:

Identifying Intermediates: Proposing and calculating the structures and relative energies of all plausible reaction intermediates. For the Knorr synthesis, this includes initial adducts and cyclized, non-aromatic intermediates. rsc.orgresearchgate.net

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate between two intermediates. Computational algorithms can search for and optimize the geometry of these transition states. A true TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. arxiv.org

By mapping out the energies of all reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This provides fundamental insights into the reaction's feasibility, kinetics, and the factors influencing its outcome, such as regioselectivity. iscre28.org

Ligand-Based and Structure-Based Computational Design Principles (referring to theoretical interactions, not observed biological activity)

The theoretical properties of this compound, as determined by the computational methods described above, are invaluable for its potential application in rational drug design. Both ligand-based and structure-based approaches can be employed.

Ligand-Based Design: This approach is used when the structure of the biological target is unknown. It relies on analyzing the properties of known active molecules to build a model for activity.

Pharmacophore Modeling: A pharmacophore is an abstract 3D representation of the essential features required for biological activity, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. nih.gov Based on the MEP and conformational analysis of this compound, a pharmacophore model could be proposed. For instance, the pyrazole N-H (donor), the pyrazole ring nitrogen (acceptor), and the morpholine oxygen (acceptor) would be key features. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the physicochemical properties of a series of compounds with their biological activity. The quantum chemical parameters calculated in section 3.1 (e.g., HOMO/LUMO energies, dipole moment) can serve as descriptors in developing a QSAR model for pyrazole-morpholine derivatives. nih.govresearchgate.net

Structure-Based Design: This method is used when the 3D structure of the target protein or enzyme is known.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand within the active site of a receptor. chemmethod.com The stable conformers of this compound identified through conformational analysis would be docked into the target's binding pocket. The MEP surface helps to predict favorable electrostatic interactions (e.g., hydrogen bonds between the ligand's acceptor/donor sites and complementary residues in the protein). nih.govtandfonline.com The goal is to find a binding pose with a low, favorable docking score, indicating strong theoretical binding. The flexibility of the ligand, understood from MD simulations, can also be incorporated to improve the accuracy of the docking results. rsc.org

These computational design principles allow for the theoretical screening and optimization of molecules like this compound for specific biological targets before undertaking costly and time-consuming synthesis and testing. frontiersin.orgmdpi.com

Chemical Reactivity and Derivatization Strategies for 4 1h Pyrazol 3 Yl Morpholine

Functionalization of the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.gov The presence of the morpholino group at the C3 position, which acts as an electron-donating group through its nitrogen atom, further activates the pyrazole ring, making it susceptible to a variety of chemical transformations.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org In pyrazoles, these reactions typically occur at the C4 position, which is the most electron-rich carbon atom. scribd.com The C3-morpholino substituent in 4-(1H-Pyrazol-3-yl)morpholine is expected to strongly direct incoming electrophiles to this C4 position.

Key electrophilic aromatic substitution reactions applicable to the pyrazole ring include:

Halogenation: The introduction of a halogen atom (Cl, Br, I) can be readily achieved using standard halogenating agents. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a polar solvent can provide the corresponding 4-halo-substituted derivatives, which are versatile intermediates for further functionalization.

Nitration: The introduction of a nitro group (NO₂) at the C4 position can be accomplished using nitrating agents like a mixture of nitric acid and sulfuric acid. scribd.com Milder conditions may be preferable to avoid potential side reactions.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid (SO₃H) group onto the C4 position of the pyrazole ring. scribd.com

Vilsmeier-Haack Formylation: This reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group (-CHO) at the C4 position, yielding a pyrazole-4-carbaldehyde derivative. nih.govscribd.com

| Reaction | Reagent(s) | Electrophile | Expected Major Product |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | Br⁺ | 4-(4-Bromo-1H-pyrazol-3-yl)morpholine |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-(4-Nitro-1H-pyrazol-3-yl)morpholine |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 3-(Morpholin-4-yl)-1H-pyrazole-4-sulfonic acid |

| Formylation | POCl₃, DMF | [ClCH=N(CH₃)₂]⁺ | 3-(Morpholin-4-yl)-1H-pyrazole-4-carbaldehyde |

Nucleophilic Addition and Substitution Pathways

While the electron-rich nature of the pyrazole ring makes it generally unreactive towards nucleophiles, functionalization can be achieved through pathways involving the ring's nitrogen atoms or by using pre-functionalized substrates.

N-Functionalization of the Pyrazole Ring: The N1-H proton of the pyrazole ring is acidic and can be removed by a base (e.g., NaH, K₂CO₃) to form a pyrazolate anion. This anion is a potent nucleophile and can react with various electrophiles. semanticscholar.orgresearchgate.net This N-alkylation or N-acylation is a common strategy for modifying pyrazole-containing compounds. semanticscholar.orgresearchgate.netktu.edu For asymmetrically substituted pyrazoles, this can sometimes lead to mixtures of N1 and N2 substituted isomers. ktu.edu

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| N-Alkylation | 1. NaH, THF 2. Methyl Iodide (CH₃I) | 4-(1-Methyl-1H-pyrazol-3-yl)morpholine |

| N-Benzylation | 1. K₂CO₃, DMF 2. Benzyl Bromide (BnBr) | 4-(1-Benzyl-1H-pyrazol-3-yl)morpholine |

| N-Acylation | 1. Triethylamine 2. Acetyl Chloride (AcCl) | 4-(1-Acetyl-1H-pyrazol-3-yl)morpholine |

| N-Arylation (Chan-Lam) | Phenylboronic acid, Cu(OAc)₂, Pyridine | 4-(1-Phenyl-1H-pyrazol-3-yl)morpholine |

Nucleophilic Aromatic Substitution (SNAr): This reaction requires a pyrazole ring substituted with a good leaving group (e.g., a halogen) and at least one strong electron-withdrawing group. For example, a 4-bromo-5-nitropyrazole derivative could undergo substitution of the bromine atom by various nucleophiles.

Metal-Catalyzed Cross-Coupling Methodologies

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the functionalization of heterocyclic compounds, including pyrazoles. rsc.orgresearchgate.netmdpi.com These reactions typically require a halogenated precursor, such as 4-(4-bromo-1H-pyrazol-3-yl)morpholine.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 4-bromopyrazole derivative with a boronic acid or ester to form a new C-C bond, enabling the introduction of various aryl, heteroaryl, or vinyl groups at the C4 position. researchgate.net

Heck Coupling: The palladium-catalyzed reaction with an alkene can be used to install an alkenyl substituent at the C4 position.

Sonogashira Coupling: This reaction, catalyzed by palladium and copper, couples the bromopyrazole with a terminal alkyne, providing access to 4-alkynylpyrazole derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the bromopyrazole with a primary or secondary amine. nih.gov

C-H Functionalization: Recent advances in transition-metal-catalyzed C-H activation offer a direct route to functionalize the pyrazole ring without the need for pre-installed leaving groups, providing an atom-economical alternative to traditional cross-coupling. rsc.org

| Reaction | Coupling Partner | Catalyst/Base | Product Type |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Aryl pyrazole derivative |

| Heck Coupling | Styrene | Pd(OAc)₂ / P(o-tol)₃ | 4-Alkenyl pyrazole derivative |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI / Et₃N | 4-Alkynyl pyrazole derivative |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, Xantphos / Cs₂CO₃ | 4-Amino pyrazole derivative |

Chemical Transformations of the Morpholine (B109124) Moiety

The morpholine ring in this compound features a tertiary nitrogen atom, which dictates its reactivity. The carbon-hydrogen bonds on the ring also present opportunities for functionalization.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of the morpholine ring is nucleophilic and can react with alkylating agents, such as alkyl halides. This reaction leads to the formation of a quaternary morpholinium salt. The quaternization introduces a permanent positive charge, which significantly alters the physicochemical properties of the parent molecule.

N-Acylation: Due to the tertiary nature of the morpholine nitrogen in the title compound, N-acylation with reagents like acyl chlorides or anhydrides is not a feasible reaction pathway.

| Alkylating Agent | Solvent | Product |

|---|---|---|

| Methyl Iodide (CH₃I) | Acetone | 4-(1H-Pyrazol-3-yl)-4-methylmorpholin-4-ium iodide |

| Ethyl Bromide (CH₃CH₂Br) | Acetonitrile | 4-Ethyl-4-(1H-pyrazol-3-yl)morpholin-4-ium bromide |

Stereoselective Functionalization of the Morpholine Ring

Introducing substituents onto the carbon framework of the morpholine ring, particularly in a stereoselective manner, represents a significant synthetic challenge and an opportunity to create complex chiral molecules. While methods for the direct C-H functionalization of N-aryl morpholines are still evolving, several strategies can be envisioned.

Oxidative Functionalization: The positions alpha to the ring oxygen and nitrogen are potential sites for functionalization. Oxidation of the morpholine ring could potentially generate an iminium ion or enamine intermediate, which could then be trapped by a nucleophile. This approach could allow for the introduction of substituents at the C2 or C3 positions of the morpholine ring.

Radical-Mediated C-H Functionalization: Photoredox catalysis or other radical initiation methods could be employed to generate carbon-centered radicals on the morpholine ring, which could then engage in various bond-forming reactions. This strategy offers a pathway to functionalize C-H bonds that are otherwise unreactive.

Asymmetric Synthesis Methodologies: While not a derivatization of the pre-formed compound, stereoselective synthesis methods are crucial for accessing chiral morpholine derivatives. nih.govnih.gov For instance, copper-promoted oxyamination reactions of alkenes can produce aminomethyl-functionalized morpholines with high diastereoselectivity. nih.gov Such strategies highlight the potential for creating stereochemically rich analogs of this compound by building the morpholine ring with the desired substituents already in place.

Development of Diverse Analogs via Strategic Derivatization

The generation of a wide array of analogues from the this compound core is primarily achieved through functionalization of the pyrazole ring. The two main approaches involve substitution at the pyrazole nitrogen (N-derivatization) and at the carbon atoms of the pyrazole ring (C-derivatization).

N-Derivatization: The presence of a secondary amine (NH) group in the pyrazole ring offers a straightforward handle for N-alkylation and N-arylation reactions. These reactions are fundamental in expanding the diversity of the pyrazolyl-morpholine scaffold.

N-Arylation: The introduction of aryl or heteroaryl groups at the pyrazole nitrogen is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method allows for the connection of the pyrazolyl-morpholine core to a variety of aromatic systems, enabling the exploration of structure-activity relationships related to aromatic interactions.

C-Derivatization: Functionalization of the carbon atoms of the pyrazole ring provides another avenue for creating structural diversity. This is often accomplished through a two-step process involving initial halogenation of the pyrazole ring followed by a cross-coupling reaction.

Halogenation and Cross-Coupling Reactions: The pyrazole ring can be regioselectively halogenated, most commonly at the C4 position. The resulting halo-derivative serves as a versatile intermediate for various palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling with boronic acids or esters introduces new aryl or heteroaryl substituents at the C4 position. Similarly, the Sonogashira coupling with terminal alkynes can be employed to install alkynyl groups. These methods are instrumental in building molecular complexity and exploring the impact of substituents at different positions of the pyrazole core.

The following interactive data table summarizes various derivatization strategies that have been applied to pyrazole scaffolds, which are conceptually applicable to this compound for the generation of diverse analogs.

| Derivatization Strategy | Position of Modification | Key Reagents/Catalysts | Type of Analog Generated | Potential Impact on Properties |

|---|---|---|---|---|

| N-Alkylation | Pyrazole N1 | Alkyl halides, Base (e.g., K2CO3, NaH) | N-Alkyl pyrazolyl-morpholines | Modulation of lipophilicity and steric profile |

| N-Arylation (Buchwald-Hartwig) | Pyrazole N1 | Aryl halides, Palladium catalyst, Ligand, Base | N-Aryl pyrazolyl-morpholines | Introduction of aromatic systems for potential π-stacking interactions |

| Halogenation | Pyrazole C4/C5 | N-Halosuccinimide (NBS, NCS, NIS) | Halo-pyrazolyl-morpholine intermediates | Enables subsequent cross-coupling reactions |

| Suzuki-Miyaura Coupling | Pyrazole C4/C5 (from halo-derivative) | Aryl/heteroaryl boronic acids, Palladium catalyst, Base | C-Aryl/heteroaryl pyrazolyl-morpholines | Expansion of molecular complexity and exploration of new interaction points |

| Sonogashira Coupling | Pyrazole C4/C5 (from halo-derivative) | Terminal alkynes, Palladium catalyst, Copper co-catalyst, Base | C-Alkynyl pyrazolyl-morpholines | Introduction of linear, rigid linkers |

Exploration of Novel Reaction Pathways Involving the Pyrazolyl-Morpholine Core

Beyond the more common derivatization strategies, research into the chemical reactivity of the pyrazolyl-morpholine core has led to the exploration of novel reaction pathways to construct more complex and unique molecular architectures.

One such area of exploration is the use of the pyrazolyl-morpholine scaffold in multicomponent reactions (MCRs) . MCRs, where three or more reactants combine in a single synthetic operation, offer an efficient route to complex molecules from simple starting materials. The pyrazole moiety, with its distinct nucleophilic centers, can participate in various cyclocondensation reactions. For instance, a pyrazole derivative can react with a dicarbonyl compound and an amine in a one-pot synthesis to generate fused heterocyclic systems. While specific examples starting directly with this compound are not extensively documented in publicly available literature, the principles of MCRs suggest a promising avenue for the rapid generation of novel and diverse libraries of compounds based on this core.

Another advanced strategy is the direct C-H functionalization of the pyrazole ring. nih.gov This modern synthetic approach bypasses the need for pre-functionalization (e.g., halogenation) and allows for the direct formation of C-C or C-heteroatom bonds. nih.gov Transition-metal catalysis, often with palladium or rhodium, can direct the coupling of the pyrazole C-H bonds with various partners, such as aryl halides or alkenes. This method is highly atom-economical and offers a more streamlined approach to the synthesis of C-substituted pyrazolyl-morpholine analogs. The regioselectivity of C-H functionalization can often be controlled by the choice of catalyst, directing group, and reaction conditions, providing a powerful tool for the precise modification of the scaffold.

Furthermore, the pyrazole ring itself can be constructed through [3+2] cycloaddition reactions . While this approach synthesizes the core rather than derivatizing it, it allows for the introduction of a wide range of substituents on the pyrazole ring from the outset. By varying the 1,3-dicarbonyl precursor and the hydrazine (B178648) derivative, a multitude of substituted pyrazolyl-morpholine analogs can be accessed. This strategy is particularly useful for creating analogs with substitution patterns that are not easily achievable through functionalization of the pre-formed heterocycle.

The exploration of these novel reaction pathways continues to expand the synthetic toolbox available for the modification of the this compound core, paving the way for the discovery of new chemical entities with unique structural features.

Role of 4 1h Pyrazol 3 Yl Morpholine As a Molecular Scaffold in Advanced Chemical Design

Design Principles for Scaffold Exploration in Chemical Space

In medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached. tandfonline.comnih.gov The exploration of chemical space—the vast ensemble of all possible molecules—relies on the use of "privileged scaffolds," which are molecular frameworks capable of binding to multiple biological targets. nih.govnih.govresearchgate.netsemanticscholar.org The 4-(1H-Pyrazol-3-yl)morpholine scaffold embodies several key design principles that make it an excellent starting point for such exploration.

Key Principles:

Structural Rigidity and Complexity: The fusion of the planar, aromatic pyrazole (B372694) ring with the conformationally defined, non-planar morpholine (B109124) ring provides a three-dimensional structure that can reduce the entropic penalty upon binding to a target protein.

Vectorial Display of Functionality: The scaffold presents well-defined vectors for substitution at multiple positions on both the pyrazole and morpholine rings. This allows for systematic modification and fine-tuning of steric and electronic properties to explore interactions within a binding site. chim.it

Physicochemical Properties: Pyrazole itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing hydrogen bond donor and acceptor capabilities. nih.govglobalresearchonline.net Morpholine is a saturated heterocycle recognized for improving the pharmacokinetic profile of molecules, often enhancing aqueous solubility and metabolic stability. nih.govsemanticscholar.org The combination of these two rings creates a scaffold with a balanced physicochemical profile, a crucial starting point for developing drug-like molecules.

Synthetic Accessibility: A critical principle for scaffold design is the feasibility of synthesizing a wide array of derivatives. The synthesis of substituted pyrazoles is well-established, often involving cyclocondensation reactions of 1,3-dicarbonyl compounds with hydrazines, making the scaffold amenable to chemical elaboration. nih.govresearchgate.netmdpi.com

Consideration of the Pyrazole-Morpholine Motif as a Core Pharmacophore Element in Ligand Design

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The this compound motif can be considered a unified pharmacophore element due to the distinct and complementary features of its constituent rings.

The pyrazole ring offers a rich electronic profile. It contains an acidic N-H proton (a hydrogen bond donor) and a basic pyridinic nitrogen atom (a hydrogen bond acceptor). globalresearchonline.net Its aromatic nature allows for π-π stacking interactions with aromatic amino acid residues in a protein's active site.

The morpholine ring, typically existing in a stable chair conformation, introduces a basic nitrogen atom and a hydrogen bond-accepting ether oxygen. researchgate.net Its primary role is often to improve physicochemical properties, but its defined 3D shape and hydrogen bonding capacity are integral parts of the pharmacophore. acs.orgasianpubs.org

When combined, the pyrazole-morpholine motif presents a spatially defined arrangement of hydrogen bond donors, acceptors, and a hydrophobic surface. This pre-organized constellation of features can be effectively used in ligand design to target specific protein pockets, such as those found in kinases, where hydrogen bonding with the hinge region is often a key interaction. acs.org Theoretical studies on related pyrazole-morpholine compounds confirm a stable molecular structure with a significant dipole moment, indicating a charge distribution that is favorable for molecular interactions. researchgate.net

Application in Combinatorial Chemistry and Library Synthesis for Molecular Diversity

The this compound scaffold is well-suited for combinatorial chemistry and the synthesis of large compound libraries. Its utility stems from the availability of multiple, chemically distinct reaction sites that can be addressed through robust and high-throughput synthetic methodologies.

A common strategy for generating a library based on this scaffold involves a divergent synthetic approach starting from a key intermediate. For example, the pyrazole ring itself can be constructed through a multi-component reaction, which is a cornerstone of combinatorial chemistry. mdpi.comnih.govmdpi.com A general synthetic scheme might involve the condensation of a morpholine-containing 1,3-dicarbonyl equivalent with a diverse library of substituted hydrazines. This approach allows for the introduction of variability at the N1 position and other positions of the pyrazole ring, depending on the precursors used. nih.gov

Steps for Library Synthesis:

Scaffold Synthesis: A core intermediate, such as 1-morpholino-3-substituted-propane-1,3-dione, can be synthesized in bulk.

Combinatorial Reaction: This intermediate is then reacted with an array of different hydrazines (R-NHNH₂) in parallel. This step introduces diversity at the N1-position of the pyrazole ring.

Further Functionalization: The resulting N-substituted this compound core possesses additional sites for diversification. The C4 and C5 positions of the pyrazole ring can be functionalized through reactions like halogenation followed by cross-coupling, and the N-H of the pyrazole (if unsubstituted in step 2) can be alkylated or acylated. chim.itnih.gov

This modular approach enables the rapid generation of thousands of distinct compounds, each sharing the core pyrazole-morpholine scaffold but differing in the nature and position of their substituents. Such libraries are invaluable for high-throughput screening campaigns to identify novel bioactive molecules. dntb.gov.ua

Structure-Activity Relationship (SAR) Studies from a Structural Modification Perspective

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its properties. From a purely chemical modification perspective, the this compound scaffold offers several strategic points for modification to systematically probe its chemical space. These modifications alter the steric, electronic, and conformational properties of the resulting analogues.

Key modification sites include:

C4 position of the pyrazole ring: This position is susceptible to electrophilic substitution, allowing for the introduction of halogens, nitro groups, or other functionalities. globalresearchonline.net These groups can then serve as handles for further modifications, such as cross-coupling reactions, to attach larger aryl or alkyl groups.

C5 position of the pyrazole ring: Substitution at this position can be achieved by starting with appropriately substituted 1,3-dicarbonyl precursors during the initial ring synthesis. Modifications here directly impact the steric environment adjacent to the morpholine linkage. nih.gov

Morpholine Ring: While less commonly modified, C-alkylation of the morpholine ring is possible through more complex multi-step syntheses, allowing for the introduction of chiral centers and further exploration of 3D space. nih.govorganic-chemistry.org

The following table outlines potential chemical modifications to the scaffold and their structural consequences, independent of biological outcomes.

| Modification Site | Type of Modification | Synthetic Strategy | Structural Consequence |

| Pyrazole N1 | Alkylation/Arylation | Reaction with alkyl halides or aryl boronic acids. | Removes N-H hydrogen bond donor; increases lipophilicity and steric bulk. nih.gov |

| Pyrazole C4 | Halogenation | Treatment with reagents like N-bromosuccinimide (NBS). | Introduces an electron-withdrawing group; provides a handle for cross-coupling reactions. |

| Pyrazole C4 | Formylation | Vilsmeier-Haack reaction. | Introduces a versatile aldehyde group for further derivatization (e.g., reductive amination). |

| Pyrazole C5 | Phenyl substitution | Use of a benzoylacetone (B1666692) derivative in the initial cyclocondensation. | Adds a large, hydrophobic group, enabling potential π-stacking interactions. nih.gov |

| Morpholine N4 | Protonation/Salt Formation | Treatment with acid. | Increases aqueous solubility; introduces a positive charge. |

These systematic modifications allow chemists to map the relationship between a compound's chemical structure and its physicochemical properties, providing a rational basis for designing molecules with specific characteristics. mdpi.comresearchgate.net

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Investigations of 4 1h Pyrazol 3 Yl Morpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-(1H-Pyrazol-3-yl)morpholine in solution. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each nucleus, allowing for the confirmation of the molecular framework and the assignment of all atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) and morpholine (B109124) rings. The pyrazole ring protons, typically in the aromatic region, would show characteristic chemical shifts and coupling patterns. The morpholine ring protons would appear in the aliphatic region as multiplets, resulting from the coupling between adjacent methylene groups. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts of the pyrazole carbons would be indicative of their aromatic character, while the morpholine carbons would resonate in the aliphatic region. The chemical shifts are sensitive to the electronic environment, providing further confirmation of the structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Pyrazole C3 | - | 150-155 | Singlet |

| Pyrazole C4 | 6.0-6.5 | 100-105 | Doublet |

| Pyrazole C5 | 7.5-8.0 | 130-135 | Doublet |

| Morpholine C2/C6 | 3.7-3.9 | 65-70 | Triplet |

| Morpholine C3/C5 | 3.0-3.2 | 45-50 | Triplet |

| Pyrazole N1-H | 12.0-13.0 | - | Broad Singlet |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to investigate its fragmentation pathways under ionization.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₇H₁₁N₃O). The predicted monoisotopic mass of this compound is 153.09021 Da. uni.lu

Fragmentation Pathway Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides valuable information about the connectivity of the molecule. For this compound, characteristic fragmentation patterns would likely involve the cleavage of the morpholine ring and the pyrazole ring. For instance, the loss of the morpholine moiety or parts of it would be expected. The fragmentation of the morpholine ring itself often proceeds via retro-Diels-Alder reactions or cleavage at the C-O and C-N bonds. core.ac.uknist.gov

Interactive Data Table: Predicted m/z Values for this compound and its Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 154.09749 |

| [M+Na]⁺ | 176.07943 |

| [M+K]⁺ | 192.05337 |

| [M-H]⁻ | 152.08293 |

| [M+HCOO]⁻ | 198.08841 |

Data sourced from PubChem. uni.lu

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. A single crystal X-ray diffraction study of this compound would provide accurate measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Although a crystal structure for this compound has not been reported in the searched literature, studies on related pyrazole derivatives provide insights into the expected structural features. mdpi.comnih.govmdpi.com It is anticipated that the pyrazole ring will be planar. The morpholine ring typically adopts a chair conformation. A key feature in the crystal packing would be the presence of intermolecular hydrogen bonds involving the pyrazole N-H donor and the nitrogen or oxygen atoms of neighboring molecules, leading to the formation of supramolecular assemblies such as chains or sheets. nih.gov

Interactive Data Table: Expected Bond Lengths and Angles for this compound based on Related Structures

| Bond/Angle | Expected Value |

| C-N (pyrazole) | ~1.35 Å |

| N-N (pyrazole) | ~1.34 Å |

| C-C (pyrazole) | ~1.38 Å |

| C-N (morpholine) | ~1.46 Å |

| C-O (morpholine) | ~1.43 Å |

| C-N-C (morpholine) | ~112° |

| C-O-C (morpholine) | ~110° |

Note: These are typical values observed in similar heterocyclic compounds and can be definitively determined by X-ray crystallography.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the N-H stretching of the pyrazole ring, typically in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic morpholine ring would appear around 3100-3150 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the morpholine ring would give a strong band around 1100 cm⁻¹. researchgate.netbenthamopen.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyrazole ring vibrations are expected to be strong in the Raman spectrum due to the polarizability of the aromatic system.

Interactive Data Table: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H stretch (pyrazole) | 3200-3400 | IR |

| C-H stretch (aromatic) | 3100-3150 | IR, Raman |

| C-H stretch (aliphatic) | 2850-3000 | IR, Raman |

| C=N/C=C stretch (pyrazole) | 1400-1600 | IR, Raman |

| C-O-C stretch (morpholine) | 1050-1150 | IR |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analog Investigation (if applicable)

The parent molecule, this compound, is not chiral and therefore will not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD). However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter in the morpholine ring or by substitution with a chiral group, then CD spectroscopy would be a crucial tool for their stereochemical analysis.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the spatial arrangement of atoms and can be used to determine the absolute configuration of enantiomers, often in conjunction with quantum chemical calculations. Studies on the enantioselective separation of chiral pyrazole derivatives have been reported, highlighting the importance of chiroptical methods in the analysis of such compounds. nih.gov

Future Perspectives and Emerging Research Directions for 4 1h Pyrazol 3 Yl Morpholine

Development of Asymmetric Synthetic Routes to Chiral Analogs

The creation of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry where stereoisomers can exhibit vastly different biological activities. For 4-(1H-Pyrazol-3-yl)morpholine, future research will likely focus on developing efficient asymmetric syntheses to access chiral analogs. While the parent compound is achiral, chirality can be introduced by substitution on the morpholine (B109124) or pyrazole (B372694) rings.

Emerging strategies may adapt established asymmetric catalytic methods to this specific scaffold. For instance, the transition-metal-catalyzed asymmetric hydrogenation of unsaturated precursors, such as dehydromorpholines, has proven highly effective for producing 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). semanticscholar.orgrsc.org This approach could be applied to a suitably designed unsaturated precursor of a this compound derivative.

Furthermore, organocatalysis presents a powerful tool for asymmetric synthesis. nih.govrwth-aachen.de Chiral Brønsted acids or amines could catalyze the enantioselective formation of the morpholine ring or the addition of substituents. The pyrazolone (B3327878) tautomer of a pyrazole precursor, for example, can act as a nucleophile in various asymmetric addition reactions, a strategy that has been successfully employed for the synthesis of other complex chiral pyrazole derivatives. rwth-aachen.de These synthetic advancements would enable the systematic investigation of the stereochemistry-activity relationships of novel chiral analogs, paving the way for more selective and potent functional molecules.

Integration into Supramolecular Assemblies and Material Architectures

The structural features of this compound make it an attractive building block, or "synthon," for the construction of complex supramolecular assemblies and advanced materials. The pyrazole ring's N-H group and the second nitrogen atom can act as hydrogen bond donors and acceptors, respectively, while the morpholine's oxygen and nitrogen atoms provide additional sites for non-covalent interactions.

A significant future direction is the use of pyrazole-containing ligands to create metal-organic frameworks (MOFs) and coordination polymers. asianpubs.orgmdpi.com These materials are constructed from metal ions or clusters linked by organic ligands, resulting in porous structures with applications in gas storage, separation, and catalysis. asianpubs.org The nitrogen atoms of the pyrazole ring are excellent coordination sites for transition metals, and derivatives of this compound could be designed as multidentate ligands to build novel 2D or 3D frameworks. The stability and functionality of these materials can be tuned by modifying the pyrazole-morpholine backbone.

The interplay of non-covalent interactions such as hydrogen bonding, π–π stacking, and C–H∙∙∙π interactions, which are known to stabilize pyrazole-based crystal structures, can be harnessed to direct the self-assembly of these molecules into predictable architectures like liquid crystals or gels. mdpi.com Research in this area could lead to new materials with tailored optical, electronic, or responsive properties.

Exploration of Novel Catalytic Applications

The inherent chemical properties of the pyrazole and morpholine rings suggest that this compound and its derivatives are promising candidates for applications in catalysis. The presence of multiple heteroatoms (three nitrogen and one oxygen) provides several potential coordination sites for metal ions, making the molecule a versatile scaffold for designing novel ligands for transition metal catalysis.

Future research could explore the synthesis of complexes where the pyrazole-morpholine ligand coordinates to metals like palladium, rhodium, or copper. Such complexes could be evaluated as catalysts for a range of organic transformations, including cross-coupling reactions (e.g., Suzuki, Heck), asymmetric hydrogenation, and oxidation reactions. The electronic properties and steric environment of the metal center could be fine-tuned by introducing substituents onto the heterocyclic rings, allowing for the optimization of catalytic activity and selectivity.

In addition to coordination chemistry, the basic nature of the morpholine nitrogen atom opens up possibilities in the field of organocatalysis. arkat-usa.org Morpholine itself is an effective base catalyst for various condensation reactions. arkat-usa.org Tethering it to a pyrazole unit could modulate its basicity and steric properties, leading to novel organocatalysts for reactions such as Michael additions or aldol (B89426) condensations.

Advanced Computational Methodologies for Predictive Chemical Behavior

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental research, saving both time and resources. For this compound, advanced computational methodologies are expected to play a crucial role in exploring its potential.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and has been successfully applied to study related pyrazole-morpholine systems. asianpubs.orgresearchgate.netresearchgate.net Future studies will likely employ DFT methods, such as B3LYP with basis sets like 6-311G(d,p), to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure and predict bond lengths and angles. researchgate.net

Analyze Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's reactivity, charge transfer characteristics, and electronic transitions. asianpubs.orgresearchgate.net

Predict Spectroscopic Data: Simulate infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectra using techniques like Potential Energy Distribution (PED) and Gauge-Independent Atomic Orbital (GIAO) calculations, which can aid in the structural characterization of new derivatives. asianpubs.orgresearchgate.net

Map Reactivity: Generate Molecular Electrostatic Potential (MEP) maps to identify nucleophilic and electrophilic sites, predicting how the molecule will interact with other reagents. asianpubs.org

Beyond DFT, molecular dynamics (MD) simulations and molecular docking will be instrumental in exploring interactions with biological targets. nih.govnih.gov These methods can predict the binding affinity and orientation of pyrazole-morpholine derivatives within the active site of proteins, guiding the rational design of new enzyme inhibitors or receptor modulators. nih.govnih.gov

Interdisciplinary Research Opportunities in Chemical Sciences

The multifaceted nature of the this compound scaffold creates numerous opportunities for interdisciplinary collaboration, bridging gaps between different areas of chemical science.

Medicinal Chemistry and Chemical Biology: Synthetic chemists can design and create libraries of novel derivatives, including chiral analogs, which can then be evaluated by chemical biologists and pharmacologists for their activity against various biological targets like kinases, G-protein coupled receptors, or metabolic enzymes. globalresearchonline.netnih.gov Computational chemists can support this effort through predictive modeling and docking studies. nih.gov

Materials Science and Engineering: The development of new MOFs, polymers, or supramolecular gels based on this scaffold requires a synergistic effort between synthetic chemists who create the building blocks and materials scientists who characterize the resulting materials' structural, thermal, and functional properties (e.g., for gas sorption or as sensors). asianpubs.org

Agrochemical Science: Given that many commercial fungicides and herbicides are based on pyrazole heterocycles, there is potential for collaboration with agricultural scientists to develop new, more effective, and environmentally benign crop protection agents. nih.gov

Catalysis and Green Chemistry: The design of new ligands and organocatalysts for efficient and sustainable chemical synthesis is a key area for collaboration between organic chemists, inorganic chemists, and chemical engineers focused on developing greener industrial processes.

By fostering these interdisciplinary connections, the scientific community can fully exploit the rich chemical potential of the this compound core structure, leading to innovations across a wide spectrum of applications.

Q & A

Q. What are the common synthetic routes for 4-(1H-Pyrazol-3-yl)morpholine, and how can reaction conditions be optimized for improved yield?

Methodological Answer: The synthesis of this compound derivatives often involves coupling reactions or Mannich-type processes. For example, analogous compounds like 4-(1H-pyrazol-3-yl)pyridine are synthesized via condensation reactions between pyrazole derivatives and morpholine precursors in aqueous solutions with metal salts (e.g., ZnCl₂) . Optimization strategies include:

- Catalyst selection : Transition metal catalysts (e.g., Zn²⁺) can enhance reaction efficiency.

- Temperature control : Reflux conditions (e.g., xylene at 120–140°C for 25–30 hours) improve yield compared to room-temperature crystallization .

- Purification : Recrystallization from methanol or ethanol ensures high purity .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?

Methodological Answer: Characterization involves:

- X-ray crystallography : Resolves 3D structure and coordination geometry (e.g., tetrahedral Zn²⁺ complexes with pyrazole-morpholine ligands) .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions.

- IR spectroscopy : Detects functional groups (e.g., N–H stretches in pyrazole at ~3200 cm⁻¹).

- Elemental analysis : Validates stoichiometry .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in spectroscopic data when this compound is synthesized via different routes?

Methodological Answer: Discrepancies in NMR or IR data may arise from varying coordination states or impurities. Strategies include:

- Cross-validation : Use XRD to confirm crystallinity and compare with computational models (e.g., DFT calculations) .

- Mass spectrometry : High-resolution MS identifies unexpected adducts or byproducts .

- Reproducibility testing : Standardize reaction conditions (e.g., solvent, temperature) to isolate variables .

Q. How does the coordination behavior of this compound with transition metals influence its application in designing metal-organic frameworks (MOFs)?

Methodological Answer: The pyrazole-morpholine moiety acts as a bifunctional ligand, binding metals via pyrazole-N and morpholine-O atoms. For example:

Q. What methodological approaches are recommended for analyzing the pharmacological targeting potential of this compound derivatives in sigma receptor-associated diseases?

Methodological Answer:

Q. How can researchers mitigate hazards associated with handling this compound during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.